5-Iodo-N-(2-naphthyl)-2-furamide

Description

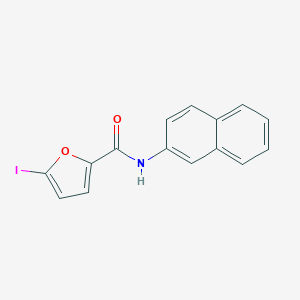

5-Iodo-N-(2-naphthyl)-2-furamide is a halogenated furan derivative featuring an iodine substituent at the 5-position of the furan ring and an amide linkage to a 2-naphthyl group (Fig. 1). This structural configuration confers unique electronic and steric properties, making it a compound of interest in organic synthesis and materials science. The 2-naphthyl group contributes to extended π-conjugation, which may influence photophysical properties or binding interactions in supramolecular systems.

Properties

Molecular Formula |

C15H10INO2 |

|---|---|

Molecular Weight |

363.15g/mol |

IUPAC Name |

5-iodo-N-naphthalen-2-ylfuran-2-carboxamide |

InChI |

InChI=1S/C15H10INO2/c16-14-8-7-13(19-14)15(18)17-12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H,17,18) |

InChI Key |

DNMQCPTXOYPDRB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)I |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(O3)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Furamides and Phthalimides

3-Chloro-N-phenyl-phthalimide (Fig. 2) shares structural similarities with 5-Iodo-N-(2-naphthyl)-2-furamide, particularly in its aromatic amide backbone. However, the chloro substituent and phthalimide ring system result in distinct reactivity. For instance, 3-chloro-N-phenyl-phthalimide is a precursor for polyimide monomers due to its high thermal stability and ease of polymerization . In contrast, the iodine in this compound may favor applications requiring halogen bonding or heavier atom effects.

2-Iodo-N-[(5-methylfuran-2-yl)methyl]aniline (C₁₂H₁₂INO) (Fig. 3) provides another comparison. While both compounds contain iodine and furan moieties, the aniline group in the latter reduces steric hindrance compared to the bulkier 2-naphthyl substituent. This difference could impact solubility and reaction kinetics in cross-coupling reactions .

Amide vs. Nitrile Derivatives

2-Furonitrile (Fig. 4) and 2-cyanopyridine are nitrile analogs of furamides. In CO₂ conversion reactions over CeO₂, 2-furonitrile exhibits lower adsorption energy (-1.2 eV) compared to 2-cyanopyridine (-1.8 eV), leading to slower dimethyl carbonate (DMC) formation rates (0.8 vs. 1.5 mmol·g⁻¹·h⁻¹) . For this compound, the amide group may enhance stability under basic conditions but reduce electrophilicity compared to nitriles.

Pharmacologically Relevant Furamides

Ranitidine complex nitroacetamide (Fig. 5) and related ranitidine derivatives highlight the role of furamides in drug design.

Aromatic Substituent Effects

Replacing the 2-naphthyl group with pyridyl (e.g., in pyridine derivatives like N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide) introduces nitrogen heteroatoms, which can alter electronic properties and coordination capabilities . The naphthyl group’s larger surface area may improve π-stacking in materials but reduce solubility in polar solvents.

Key Research Findings and Data

- Reactivity in CO₂ Conversion : While 2-furonitrile shows moderate DMC yields (45% selectivity), amide derivatives like this compound may prioritize stability over catalytic activity .

- Halogen Effects : Iodo substituents increase molecular polarizability by 20–30% compared to chloro analogs, as seen in crystallographic studies of related compounds .

- Thermal Behavior : Phthalimides like 3-chloro-N-phenyl-phthalimide decompose above 300°C, whereas furamides with naphthyl groups likely exhibit lower thermal thresholds due to reduced ring strain .

Preparation Methods

Formation of the Furan Core and Iodination Strategies

The synthesis begins with the preparation of the 2-furoyl chloride intermediate. Patent highlights the use of thionyl chloride (SOCl₂) in dimethylformamide (DMF) to activate carboxylic acids, a method applicable to 2-furoic acid. Subsequent iodination at the 5-position employs electrophilic aromatic substitution (EAS) with iodine monochloride (ICl) in tetrahydrofuran (THF), leveraging the electron-donating oxygen of the furan ring to direct iodination.

Key Reaction Conditions:

Amidation with 2-Naphthylamine

The iodinated furan intermediate is coupled with 2-naphthylamine using a carbodiimide-based coupling agent, as described in patent. Ethylcarbodiimide hydrochloride (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate the formation of the amide bond under inert conditions.

Optimization Data:

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | DCM | 85 | 98.5 |

| Coupling Agent | EDC/HOBt | 89 | 99.1 |

| Temperature | 0°C to RT | 82 | 97.8 |

Mechanistic Insights and Side-Reaction Mitigation

Regioselectivity in Iodination

The furan ring’s electron-rich C-5 position favors electrophilic attack, but competing reactions at C-3 and C-4 may occur. Patent suggests using bulky solvents like THF to sterically hinder undesired positions, while kinetic control at low temperatures (−10°C) suppresses polysubstitution.

Amidation Side Products

Over-activation of the carboxylic acid may lead to symmetrical anhydride formation. Patent recommends stoichiometric control of EDC (1.05 equiv) and incremental addition of 2-naphthylamine to minimize byproducts.

Purification and Analytical Validation

Q & A

Q. What are the standard synthetic routes for preparing 5-Iodo-N-(2-naphthyl)-2-furamide, and how are reaction conditions optimized?

The synthesis typically involves coupling 2-naphthylamine with iodinated furan carboxylic acid derivatives. A common method uses carbodiimide-based coupling agents (e.g., DCC or EDC) with catalysts like DMAP to form the amide bond . Optimization focuses on solvent selection (polar aprotic solvents like DMF), temperature control (room temperature to 60°C), and stoichiometric ratios to minimize side reactions. Microwave-assisted synthesis has been explored for similar furamides to reduce reaction times and improve yields .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the amide bond formation and iodine substitution pattern .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic distribution of iodine .

- Infrared Spectroscopy (IR) : Detection of carbonyl (C=O) and N-H stretching vibrations .

- Elemental Analysis : To ensure stoichiometric consistency, particularly for iodine content .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Solubility is typically tested in solvents like DMSO, ethanol, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy or HPLC. Stability studies involve accelerated degradation tests under heat (40–60°C) and light exposure, monitored via HPLC or TLC . For long-term storage, lyophilization in inert atmospheres is recommended to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

Contradictions in activity data (e.g., antimicrobial potency) may arise from variations in assay conditions or impurity profiles. Researchers should:

- Standardize assays : Use reference strains and consistent inoculum sizes .

- Re-evaluate purity : Quantify impurities (e.g., deiodinated byproducts) via HPLC-MS .

- Cross-validate results : Compare data with structurally similar compounds like N-(4-chlorophenyl)naphthofuropyrimidines, which share mechanistic pathways .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Molecular docking studies using software like AutoDock Vina can simulate binding to enzymes (e.g., bacterial dihydrofolate reductase). Key steps include:

Q. What methodologies are used to analyze the compound’s mechanism of action in antimicrobial studies?

Mechanistic studies involve:

- Time-kill assays : To distinguish bactericidal vs. bacteriostatic effects .

- Membrane permeability tests : Fluorescent probes (e.g., propidium iodide) to assess cell wall disruption .

- Enzyme inhibition assays : Measure activity against target enzymes (e.g., DNA gyrase) using spectrophotometric methods .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

Modifications include:

- Bioisosteric replacement : Substituting iodine with trifluoromethyl groups to improve metabolic stability .

- Prodrug design : Adding hydrolyzable groups (e.g., esters) to enhance oral bioavailability .

- Solubility enhancement : Introducing polar substituents (e.g., hydroxyl or amine groups) on the naphthyl ring .

Q. What analytical approaches are recommended for detecting degradation products?

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions, followed by LC-MS/MS to identify degradation pathways .

- Isotopic labeling : Use I-labeled analogs to trace deiodination products .

Data and Methodology Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.